molecular formula C29H26N2O3S B2543896 2-([1,1'-biphenyl]-4-yl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 955595-19-4

2-([1,1'-biphenyl]-4-yl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B2543896
CAS No.: 955595-19-4
M. Wt: 482.6
InChI Key: NJZNDDAIUWOUPH-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a biphenyl group at the 2-position and a 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl moiety as the amine substituent. Such structural attributes are common in pharmacologically active molecules, particularly those targeting central nervous system (CNS) receptors or enzymes like kinases .

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O3S/c32-29(20-22-13-15-24(16-14-22)23-8-3-1-4-9-23)30-26-17-18-28-25(21-26)10-7-19-31(28)35(33,34)27-11-5-2-6-12-27/h1-6,8-9,11-18,21H,7,10,19-20H2,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZNDDAIUWOUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4)N(C1)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-([1,1'-biphenyl]-4-yl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide , also known by its CAS number 955595-19-4 , is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C29_{29}H26_{26}N2_2O3_3S
  • Molecular Weight : 482.6 g/mol
  • Structure : The compound features a biphenyl moiety and a tetrahydroquinoline core, which are known for their diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the sulfonamide group suggests potential inhibitory effects on various enzymes involved in inflammatory pathways.
  • Receptor Modulation : Its structure allows interaction with multiple receptor types, including those involved in neurotransmission and inflammation.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • A study reported that derivatives with similar structural motifs showed potent activity against various cancer cell lines such as prostate (DU-145), cervix (HeLa), and lung adenocarcinoma (A549), with IC50_{50} values in the low micromolar range .
Cell LineIC50_{50} (µM)Reference
DU-1450.054
HeLa0.048
A5490.011 - 0.015

Anti-inflammatory Activity

The compound has also been noted for its anti-inflammatory effects:

  • In vitro studies have shown that it can modulate cytokine production and inhibit the activation of NF-kB pathways, which are crucial in inflammatory responses .

Case Studies

A notable case study involved the synthesis and evaluation of related compounds where structural modifications were made to enhance bioactivity:

  • Compound Synthesis : Variants of the parent compound were synthesized with modifications in the biphenyl or sulfonamide groups.
  • Biological Testing : These variants were tested against a panel of cancer cell lines and demonstrated varying degrees of cytotoxicity and selectivity towards specific pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural motifs can be compared to three classes of analogs:

Compound Name Molecular Formula Key Substituents Synthesis Route Notable Properties Reference
2-([1,1'-Biphenyl]-4-yl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide C₃₀H₂₆N₂O₃S Biphenyl, tetrahydroquinoline-sulfonyl Not specified (hypothesized: SNAr or amide coupling) High lipophilicity, potential CNS penetration
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C₉H₉ClN₂O₅S Chloro, nitro, methylsulfonyl Reflux with acetic anhydride Crystallizes via H-bonding; intermediate for heterocycles
N-(1-([1,1'-Biphenyl]-4-yl)-2-(N-methylphenylsulfonamido)ethyl)acetamide C₂₃H₂₄N₂O₃S Biphenyl, ethyl linker, N-methyl Not detailed (likely sulfonylation/alkylation) Enhanced solubility due to ethyl spacer

Key Observations :

Biphenyl vs. This difference may enhance binding to hydrophobic enzyme pockets or organic semiconductors.

Sulfonamide Positioning and Linkers: The tetrahydroquinoline-sulfonyl group in the target compound restricts rotational freedom, favoring defined binding conformations. In contrast, the ethyl linker in 4a improves solubility but reduces rigidity. N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide lacks an aromatic heterocycle, reducing steric hindrance and enabling easier crystallization via intermolecular H-bonding (C–H⋯O interactions).

Biological Implications: Sulfonamide-containing acetamides (e.g., ) are frequently used as protease inhibitors or antimicrobial agents. The tetrahydroquinoline moiety in the target compound may confer selectivity for CNS targets due to its similarity to blood-brain barrier-penetrant scaffolds. The absence of a nitro group in the target compound (unlike ) likely reduces toxicity risks associated with nitroarene metabolites.

Physicochemical Properties
  • Thermal Stability: The rigid tetrahydroquinoline core may enhance thermal stability relative to flexible analogs like 4a , as seen in similar sulfonamide crystals .

Q & A

Q. How to design a study elucidating the role of the sulfonyl group in target binding?

  • Strategy :
  • Analog Synthesis : Prepare derivatives replacing sulfonyl with carbonyl or phosphonate groups.
  • Biophysical Assays : Compare binding kinetics (SPR) and thermodynamics (ITC) .
  • Expected Outcomes : Sulfonyl groups enhance binding entropy via hydrophobic interactions, as shown in ΔG calculations .

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